1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
Overview
Description
1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of cyanoacetohydrazides with appropriate reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound may serve as a building block for bioactive molecules with potential biological activity.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine
6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Uniqueness: 1,6-Diamino-4-(3-chloro-4-methoxyphenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is unique due to its specific structural features and potential applications. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c1-22-11-3-2-7(4-10(11)15)12-8(5-16)13(18)20(19)14(21)9(12)6-17/h2-4H,18-19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMKLRIKSUFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331694 | |
Record name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865660-13-5 | |
Record name | 1,2-diamino-4-(3-chloro-4-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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